molecular formula C10H10ClFN4 B6497295 {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1248124-63-1

{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B6497295
CAS No.: 1248124-63-1
M. Wt: 240.66 g/mol
InChI Key: RTHUPKSTNXZHMS-UHFFFAOYSA-N
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Description

{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a synthetic organic compound characterized by the presence of a triazole ring substituted with a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Chlorofluorophenyl Group: This step involves the nucleophilic substitution of a suitable precursor with 2-chloro-6-fluorobenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quaternary ammonium compounds, while substitution reactions can introduce various functional groups onto the chlorofluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

Its triazole ring and chlorofluorophenyl group can interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the chlorofluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine apart from similar compounds is its unique combination of a triazole ring and a chlorofluorophenyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]triazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,4,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHUPKSTNXZHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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